molecular formula C9H18N2O2 B13152885 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol

3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol

Cat. No.: B13152885
M. Wt: 186.25 g/mol
InChI Key: BAOHQAXOBALIMT-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol is a compound with a unique structure that combines a pyrrolidine ring with an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the oxolane ring. One common method involves the reaction of a suitable pyrrolidine precursor with an oxolane derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and oxolane derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets 3-[3-(Aminomethyl)oxolan-3-yl]pyrrolidin-3-ol apart is its unique combination of the pyrrolidine and oxolane rings, which imparts distinct chemical and biological properties. This combination allows for greater structural diversity and potential for novel applications.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-[3-(aminomethyl)oxolan-3-yl]pyrrolidin-3-ol

InChI

InChI=1S/C9H18N2O2/c10-5-8(2-4-13-7-8)9(12)1-3-11-6-9/h11-12H,1-7,10H2

InChI Key

BAOHQAXOBALIMT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2(CCOC2)CN)O

Origin of Product

United States

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